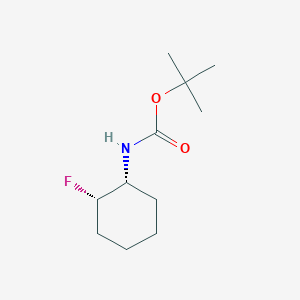

cis-N-Boc-2-fluorocyclohexylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

cis-N-Boc-2-fluorocyclohexylamine is a fluorinated cyclohexylamine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group on the amine and a fluorine atom at the 2-position of the cyclohexane ring in the cis configuration. This compound is of significant interest in medicinal chemistry and organic synthesis due to its stereochemical rigidity, which influences receptor binding and metabolic stability. The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses, while the fluorine atom modulates electronic properties and bioavailability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-N-Boc-2-fluorocyclohexylamine typically involves a cis-selective hydrogenation process. This method was developed by Glorius and coworkers and allows for the straightforward application in organic synthesis after simple deprotection . The reaction conditions generally involve the use of hydrogen gas and a suitable catalyst under controlled temperature and pressure conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorinated compounds.

Chemical Reactions Analysis

Types of Reactions: cis-N-Boc-2-fluorocyclohexylamine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

Cis-N-Boc-2-fluorocyclohexylamine is utilized as an intermediate in the synthesis of pharmaceutical compounds. Its fluorine atom can enhance the pharmacokinetic properties of drug candidates by improving their metabolic stability and bioavailability. The presence of the Boc group allows for selective deprotection, facilitating the introduction of further functional groups necessary for biological activity.

1.2 Neurological Disorders

Research has indicated that compounds derived from this compound may target neurological disorders. The fluorinated cyclohexylamine derivatives have shown potential in modulating neurotransmitter systems, which is crucial in developing treatments for conditions such as depression and anxiety disorders .

1.3 Anticancer Properties

Studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from this amine have been tested against breast cancer cells (MCF-7), showing promising results in inducing apoptosis and inhibiting cell proliferation .

Organic Synthesis

2.1 Peptide Synthesis

The Boc-protecting group is widely used in peptide synthesis to prevent unwanted reactions during the coupling of amino acids. This compound serves as a valuable building block for synthesizing peptides with specific biological activities, including those with potential therapeutic applications.

2.2 Nucleophilic Substitution Reactions

this compound can participate in nucleophilic substitution reactions due to its electrophilic nature, making it useful for forming new carbon-nitrogen bonds in organic synthesis. This property is particularly beneficial for creating complex molecular architectures required in drug design .

Material Science

3.1 Polymer Development

In material science, this compound is explored for its potential to create new polymers with enhanced properties. The incorporation of fluorinated groups into polymer chains can improve thermal stability and chemical resistance, making these materials suitable for various industrial applications .

Case Studies

Mechanism of Action

The mechanism of action of cis-N-Boc-2-fluorocyclohexylamine involves its interaction with molecular targets and pathways in biological systems. The incorporation of fluorine can enhance the compound’s metabolic stability and alter its interaction with enzymes and receptors. This can lead to improved efficacy and reduced side effects in pharmaceutical applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares cis-N-Boc-2-fluorocyclohexylamine with fluorinated amines, amphetamines, and related derivatives (Table 1). Key differences arise in substitution patterns, stereochemistry, and functional groups.

Table 1: Structural and Functional Comparison

Key Comparison Points

Fluorine Substitution and Position

- This compound : Fluorine at the 2-position on a cyclohexane ring. The cis configuration imposes steric constraints that influence conformational preferences and intermolecular interactions.

- 2-Fluoromethamphetamine HCl : Fluorine at the 2-position on a benzene ring. The aromatic system and HCl salt form enhance solubility but reduce metabolic stability compared to Boc-protected amines .

Protecting Groups

- The Boc group in This compound provides steric bulk and lipophilicity, facilitating purification and stability in synthetic workflows. In contrast, compounds like (±)-3-Fluoroamphetamine HCl lack protecting groups, rendering them more reactive but less stable under acidic/basic conditions .

Scaffold Differences The cyclohexane scaffold in this compound offers a non-aromatic, conformationally restricted structure, which is advantageous for targeting non-planar biological binding pockets. Benzene-based analogs (e.g., 4-Hydroxyamphetamine HCl) exhibit planar geometries, limiting their utility in certain applications .

Biological Activity

cis-N-Boc-2-fluorocyclohexylamine is a fluorinated amine compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of the tert-butyloxycarbonyl (Boc) protective group allows for selective reactions, while the fluorine atom can enhance biological activity by modifying the compound's electronic properties. This article reviews the biological activity of this compound, examining its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₈FNO₂

- Molecular Weight : Approximately 227.29 g/mol

- Structure : The compound features a cyclohexane ring with a fluorine substituent at the 2-position and a Boc group attached to the nitrogen atom.

Antimicrobial Activity

Recent studies have demonstrated that compounds featuring fluorinated groups often exhibit enhanced antimicrobial properties. For instance, similar fluorinated amines have shown significant activity against various bacterial strains, suggesting that this compound may possess comparable effects.

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| MA-1156 | 16 µM | Antimicrobial |

| MA-1115 | 32 µM | Antimicrobial |

| MA-1116 | 64 µM | Antimicrobial |

The above table illustrates the MIC values for various related compounds, indicating that modifications in structure can lead to significant changes in biological activity .

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the fluorine substituent may influence the compound's interaction with biological targets, potentially enhancing binding affinities with specific receptors or enzymes.

- Receptor Binding : Fluorinated compounds often show altered binding profiles due to changes in lipophilicity and electronic distribution.

- Enzyme Inhibition : Similar compounds have been noted to inhibit enzymes involved in critical metabolic pathways, which may be applicable to this compound.

Study on Fluorinated Amines

A study investigated the effect of various fluorinated amines on bacterial growth. The results indicated that compounds with a similar structure to this compound could inhibit growth in Gram-positive bacteria, suggesting potential utility as antimicrobial agents .

Structure-Activity Relationship (SAR)

Research into SAR has shown that introducing fluorine into organic compounds can enhance their biological activity. For example, the introduction of fluorine in certain derivatives led to improved antimicrobial efficacy compared to their non-fluorinated counterparts . This suggests that this compound could be optimized for increased potency through structural modifications.

Q & A

Basic Research Questions

Q. How can researchers synthesize cis-N-Boc-2-fluorocyclohexylamine with high stereochemical purity?

- Methodological Answer :

- Step 1 : Optimize fluorination conditions using reagents like DAST (diethylaminosulfur trifluoride) or Selectfluor, ensuring precise control of temperature (−78°C to 0°C) to minimize epimerization.

- Step 2 : Protect the amine group with tert-butoxycarbonyl (Boc) under anhydrous conditions (e.g., Boc₂O in dichloromethane with DMAP catalysis) .

- Step 3 : Validate stereochemical purity via chiral HPLC or polarimetry. Cross-reference retention times with known standards (e.g., NIST Chemistry WebBook for cyclohexylamine derivatives) .

- Key Consideration : Document reaction parameters (solvent, temperature, catalyst) in the experimental section for reproducibility, per journal guidelines .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Analysis : Compare ¹⁹F NMR chemical shifts (expected δ −180 to −220 ppm for axial fluorine) and ¹H/¹³C NMR coupling constants (J values) to distinguish cis/trans isomers .

- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

- Purity Assessment : Perform HPLC with UV detection (λ = 254 nm) and ensure ≥95% purity. Include chromatograms in supplementary materials .

- Data Documentation : Tabulate spectral data (e.g., NMR peaks, retention times) in standardized formats for peer review .

Q. What are the optimal storage conditions to prevent degradation of this compound?

- Methodological Answer :

- Storage : Store under inert atmosphere (argon or nitrogen) at −20°C in amber vials to minimize hydrolysis of the Boc group.

- Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and monitor purity via HPLC.

- Safety Protocols : Follow OSHA and institutional guidelines for handling hygroscopic or light-sensitive compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound across studies?

- Methodological Answer :

- Step 1 : Replicate conflicting experiments under identical conditions (solvent, temperature, concentration) to isolate variables.

- Step 2 : Validate instrumentation calibration (e.g., NMR shimming, HPLC column batch) and compare against certified reference materials .

- Step 3 : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to assess whether discrepancies arise from methodological flaws or novel phenomena .

- Example : If ¹H NMR coupling constants differ, re-examine solvent effects (e.g., DMSO vs. CDCl₃) on conformational equilibria .

Q. How to design experiments to study the stereochemical stability of cis-N-Boc-2-fluorocyhexylamine under varying pH and temperature conditions?

- Methodological Answer :

- Experimental Design :

- pH Stability : Prepare buffered solutions (pH 2–12) and monitor isomerization via chiral HPLC at timed intervals (0, 24, 48 hrs).

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition thresholds.

- Data Analysis : Plot % cis-isomer retention vs. time/pH and fit to first-order kinetics models. Include error bars from triplicate runs.

- Ethical Compliance : Ensure waste disposal adheres to EPA guidelines for fluorinated amines .

Q. What strategies can troubleshoot low yields in coupling reactions involving this compound?

- Methodological Answer :

- Root Cause Analysis :

- Protection Issues : Test alternative protecting groups (e.g., Fmoc vs. Boc) if Boc cleavage occurs prematurely.

- Steric Hindrance : Screen coupling reagents (e.g., HATU vs. EDCI) and solvents (DMF vs. THF) to improve accessibility.

- Optimization : Use a Design of Experiments (DoE) approach to vary catalyst loading (0.1–10 mol%) and reaction time (1–24 hrs).

- Validation : Characterize byproducts via LC-MS and adjust stoichiometry to minimize side reactions .

Q. Data Presentation Guidelines

Properties

Molecular Formula |

C11H20FNO2 |

|---|---|

Molecular Weight |

217.28 g/mol |

IUPAC Name |

tert-butyl N-[(1R,2S)-2-fluorocyclohexyl]carbamate |

InChI |

InChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8(9)12/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9+/m0/s1 |

InChI Key |

JMBBUHQGZLAHBD-DTWKUNHWSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCCC[C@@H]1F |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCCC1F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.